1-[(4-CHLORONAPHTHALEN-1-YL)OXY]-3-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL
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Overview
Description
1-[(4-CHLORONAPHTHALEN-1-YL)OXY]-3-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL is a complex organic compound that features a naphthalene ring substituted with a chlorine atom, a fluorophenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLORONAPHTHALEN-1-YL)OXY]-3-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL typically involves multiple steps:
Formation of the Chloronaphthalene Intermediate: The initial step involves the chlorination of naphthalene to form 4-chloronaphthalene.
Ether Formation: The chloronaphthalene is then reacted with an appropriate alcohol under basic conditions to form the ether linkage.
Piperazine Introduction:
Fluorophenyl Group Addition: Finally, the fluorophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLORONAPHTHALEN-1-YL)OXY]-3-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed to reduce the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
1-[(4-CHLORONAPHTHALEN-1-YL)OXY]-3-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-[(4-CHLORONAPHTHALEN-1-YL)OXY]-3-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **1-[(4-CHLORONAPHTHALEN-1-YL)OXY]-3-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL
- **1-[(4-CHLORONAPHTHALEN-1-YL)OXY]-3-[4-(4-BROMOPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL
Uniqueness
1-[(4-CHLORONAPHTHALEN-1-YL)OXY]-3-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(4-chloronaphthalen-1-yl)oxy-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClFN2O2/c24-22-9-10-23(21-4-2-1-3-20(21)22)29-16-19(28)15-26-11-13-27(14-12-26)18-7-5-17(25)6-8-18/h1-10,19,28H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHBUKSCDKSEJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C3=CC=CC=C32)Cl)O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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